6-amino-4-(9-ethyl-9H-carbazol-3-yl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
CAS No.: 315249-19-5
Cat. No.: VC21498770
Molecular Formula: C22H19N5O
Molecular Weight: 369.4g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 315249-19-5 |
|---|---|
| Molecular Formula | C22H19N5O |
| Molecular Weight | 369.4g/mol |
| IUPAC Name | 6-amino-4-(9-ethylcarbazol-3-yl)-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile |
| Standard InChI | InChI=1S/C22H19N5O/c1-3-27-17-7-5-4-6-14(17)15-10-13(8-9-18(15)27)20-16(11-23)21(24)28-22-19(20)12(2)25-26-22/h4-10,20H,3,24H2,1-2H3,(H,25,26) |
| Standard InChI Key | RWCNWFQCWFDSMT-UHFFFAOYSA-N |
| SMILES | CCN1C2=C(C=C(C=C2)C3C(=C(OC4=NNC(=C34)C)N)C#N)C5=CC=CC=C51 |
| Canonical SMILES | CCN1C2=C(C=C(C=C2)C3C(=C(OC4=NNC(=C34)C)N)C#N)C5=CC=CC=C51 |
Introduction
Chemical Structure and Physical Properties
Molecular Characteristics
6-amino-4-(9-ethyl-9H-carbazol-3-yl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a heterocyclic compound comprising several key structural elements. The core structure includes a 9-ethyl-9H-carbazole moiety connected at the C-3 position to a dihydropyrano[2,3-c]pyrazole ring system. This creates a complex molecule with multiple functional groups that contribute to its chemical and biological properties.
The physical and chemical properties of this compound are summarized in the following table:
| Property | Value |
|---|---|
| CAS Number | 315249-19-5 |
| Molecular Formula | C₂₂H₁₉N₅O |
| Molecular Weight | 369.4 g/mol |
| Structural Components | 9-ethyl-9H-carbazole unit, dihydropyranopyrazole ring, amino group, cyano group, methyl group |
The compound contains five nitrogen atoms distributed across the carbazole and pyranopyrazole portions of the molecule, along with one oxygen atom in the pyran ring. These heteroatoms, combined with the amino and cyano functional groups, create multiple sites for hydrogen bonding and other intermolecular interactions.
Structural Features and Reactivity
The carbazole portion of the molecule consists of a tricyclic structure with two benzene rings fused on either side of a pyrrole ring, a common feature in many biologically active compounds . The 9-position of the carbazole is substituted with an ethyl group, which is known to influence the electronic properties and reactivity of the carbazole system .
The dihydropyranopyrazole portion contains multiple functional groups including:
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An amino group at position 6
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A cyano (nitrile) group at position 5
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A methyl group at position 3
These functional groups create multiple reactivity centers that can participate in various chemical transformations. The amino group serves as a nucleophilic site, while the cyano group can undergo numerous reactions including hydrolysis, reduction, and addition reactions.
Synthesis Methods
Precursor Preparation
The synthesis of 6-amino-4-(9-ethyl-9H-carbazol-3-yl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile typically begins with the preparation of key intermediates, particularly 3-amino-9-ethylcarbazole. This precursor is synthesized through a three-step reaction sequence :
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Alkylation of carbazole with ethyl bromide in acetone at room temperature in the presence of potassium hydroxide, yielding 9-ethylcarbazole.
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Nitration of 9-ethylcarbazole using nitric acid in 1,2-dichloroethane at 0°C to produce 3-nitro-9-ethylcarbazole.
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Reduction of 3-nitro-9-ethylcarbazole using tin in hydrochloric acid to obtain 3-amino-9-ethylcarbazole .
This synthetic pathway is crucial because 3-amino-9-ethylcarbazole serves as the key building block for constructing the target compound. The amino group at position 3 of the carbazole exhibits unique reactivity, capable of participating in various chemical transformations with both C-2 and C-4 positions showing nucleophilic character .
Multicomponent Reaction Approach
The final construction of the dihydropyrano[2,3-c]pyrazole portion likely employs a multicomponent reaction strategy. Recent advances in synthetic methodologies have introduced more efficient approaches for synthesizing pyranopyrazole derivatives. One such method involves a water-SDS-[BMIm]Br composite system for one-pot synthesis, which offers several advantages :
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Elimination of volatile organic solvents and chromatography
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Higher yields and shorter reaction times
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Prevention of undesirable side reactions
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Complete recyclability of the reaction medium
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Scalability without loss of efficiency
This synthetic approach aligns with green chemistry principles by reducing environmental impact while improving reaction efficiency. The one-pot nature of the process is particularly valuable for constructing complex heterocyclic systems like the dihydropyranopyrazole portion of our target compound.
Structural Confirmation and Characterization
Analytical Methods
The structural confirmation of 6-amino-4-(9-ethyl-9H-carbazol-3-yl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile typically employs multiple complementary analytical techniques:
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Nuclear Magnetic Resonance (NMR) spectroscopy: ¹H and ¹³C NMR analyses provide information about the hydrogen and carbon environments in the molecule. Additionally, two-dimensional techniques such as ¹H-¹H COSY (Correlation Spectroscopy) help establish connectivity relationships between protons .
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X-ray crystallography: This technique provides definitive confirmation of the three-dimensional structure, including bond lengths, angles, and the spatial arrangement of the molecule .
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Mass spectrometry: This technique confirms the molecular weight and can provide fragmentation patterns that support the proposed structure.
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Infrared spectroscopy: IR analysis identifies key functional groups such as the amino, cyano, and aromatic moieties through their characteristic absorption bands.
Structural Isomerism
An interesting aspect of dihydropyranopyrazole compounds is the potential for tautomerism between 2,4-dihydropyranopyrazoles and 1,4-dihydropyranopyrazoles. Density functional theory (DFT) calculations at the B3LYP/6311G** level have been employed to determine the energetically favorable optimized structure between these tautomeric forms . Such computational studies help explain the preferential formation of specific tautomers and provide insight into the molecule's stability and reactivity.
Biological Activities and Applications
Materials Science Applications
Beyond biological applications, the structural features of 6-amino-4-(9-ethyl-9H-carbazol-3-yl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile suggest potential uses in materials science:
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The extended conjugated system created by the combination of carbazole and pyranopyrazole rings could produce interesting photophysical properties suitable for optoelectronic applications.
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Carbazole-containing compounds have been utilized in functional materials applications including:
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The presence of multiple functional groups provides opportunities for further chemical modifications to tune specific material properties.
Structure-Activity Relationships
Key Structural Elements
The biological and material properties of 6-amino-4-(9-ethyl-9H-carbazol-3-yl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile are likely influenced by several key structural elements:
Reactivity Considerations
The chemical reactivity of 6-amino-4-(9-ethyl-9H-carbazol-3-yl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile can be partially understood by examining the properties of 3-amino-9-ethylcarbazole. The amino group at position 3 of the carbazole exhibits nucleophilic behavior and influences the reactivity of adjacent carbon atoms (C-2 and C-4) through mesomeric effects . This reactivity pattern has been utilized to construct diverse heterocyclic systems fused to the carbazole nucleus, including pyrrole, thiazole, indolone, and pyridine structures .
Similarly, the amino group at position 6 of the pyranopyrazole portion can participate in various transformations, potentially serving as a site for further functionalization through reactions such as acylation, alkylation, or formation of Schiff bases.
Future Research Directions
Synthetic Optimization
Future research on 6-amino-4-(9-ethyl-9H-carbazol-3-yl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile may focus on developing more efficient synthetic routes. The water-SDS-[BMIm]Br composite system mentioned earlier represents a promising approach for green synthesis , but additional optimization could further improve yields and reduce reaction times.
Potential areas for synthetic improvement include:
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Development of more selective catalysts
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Application of microwave-assisted synthesis techniques
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Exploration of alternative multicomponent reaction conditions
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Implementation of flow chemistry approaches for continuous production
Expanded Biological Evaluation
Comprehensive evaluation of the biological activities of 6-amino-4-(9-ethyl-9H-carbazol-3-yl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is warranted, including:
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Antimicrobial screening against a broad spectrum of bacterial and fungal pathogens
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Evaluation of anticancer potential against diverse cancer cell lines
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Assessment of anti-inflammatory and antioxidant properties
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Investigation of potential interactions with specific biological targets
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Structure-activity relationship studies through systematic modification of key functional groups
Materials Applications Development
The unique structural features of this compound suggest potential applications in materials science that deserve further exploration:
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Evaluation of photophysical properties for potential use in optoelectronic devices
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Investigation of self-assembly behavior for potential supramolecular applications
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Development of sensors based on specific interactions with analytes of interest
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Exploration of polymer chemistry applications through incorporation into macromolecular structures
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